DL-homocysteine thiolactone hydrochloride is a sulfur-containing compound that plays a significant role in biochemical processes and pharmaceutical applications. It is an important intermediate in the synthesis of various pharmaceuticals, including erdosteine and citiolone, which are used for their mucolytic properties. The compound is characterized by its thiolactone structure, which contributes to its reactivity and biological activity.
Chemically, DL-homocysteine thiolactone hydrochloride is classified as a thiolactone, a type of cyclic thioester. Its molecular formula is , and it has a molecular weight of approximately 155.63 g/mol. The compound's classification highlights its potential for participating in various chemical reactions typical of thiolactones, including nucleophilic attacks and ring-opening reactions.
The synthesis of DL-homocysteine thiolactone hydrochloride can be achieved through several methods, primarily involving the reduction of DL-methionine or DL-homocystine.
The microchannel reactor method allows for better control over reaction parameters such as temperature and mixing efficiency due to its larger specific surface area compared to traditional reactors. The electrochemical method also eliminates heavy metal pollution associated with conventional synthesis routes .
DL-homocysteine thiolactone hydrochloride features a cyclic structure characterized by a thioester bond within the lactone ring, which contributes to its reactivity. The presence of the chloride ion indicates that it exists as a hydrochloride salt.
DL-homocysteine thiolactone hydrochloride participates in various chemical reactions typical of thiolactones:
These reactions are facilitated by the presence of functional groups within the structure, allowing for diverse synthetic applications in organic chemistry.
The mechanism of action for DL-homocysteine thiolactone hydrochloride primarily relates to its role as an intermediate in biochemical pathways involving sulfur-containing amino acids. Upon entering biological systems, it may participate in:
Research indicates that alterations in homocysteine metabolism are linked to various health conditions, including cardiovascular diseases and neurological disorders.
Relevant data from suppliers indicate that the compound should be handled with care due to its potential biological activity .
DL-homocysteine thiolactone hydrochloride finds applications in:
The versatility of this compound underscores its significance within both academic research and industrial applications, making it a valuable subject for further exploration in synthetic chemistry and pharmacology.
DL-Homocysteine Thiolactone-3,3,4,4-d4 hydrochloride is a deuterium-labeled derivative of homocysteine thiolactone, where four hydrogen atoms at positions 3,3,4,4 are replaced by deuterium (²H or D). This modification yields a molecular formula of C4H4D4ClNOS and a molecular weight of 157.66 g/mol, compared to 153.63 g/mol for the unlabeled compound [1] [3]. The compound exists as a white to off-white crystalline solid and typically decomposes near 203°C. Its structural backbone consists of a five-membered thiolactone ring amalgamating a γ-thiobutyrolactone framework with an amino group at the C3 position. The hydrochloride salt form enhances stability and solubility in polar solvents like DMSO (325.46 mM for the unlabeled analog) [5] [8].
Table 1: Key Identifiers of DL-Homocysteine Thiolactone-3,3,4,4-d4 HCl
Property | Value |
---|---|
CAS Number | 1219805-31-8 |
Molecular Formula | C4H4D4ClNOS |
Molecular Weight | 157.66 g/mol |
Purity Specifications | ≥98 atom % D; ≥90% chemical purity |
SMILES | NC1C(SC([2H])([2H])C1([2H])[2H])=O.Cl |
InChI Key | InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/i1D2,2D2; |
Deuterium incorporation alters vibrational frequencies and nuclear magnetic resonance (NMR) properties. The deuterated methylene groups (S-CD2-CD2-N) exhibit characteristic upfield shifts in 1H-NMR and absence of signals in the 2.5–3.0 ppm region, where the corresponding protons in unlabeled homocysteine thiolactone resonate. High-resolution mass spectrometry (HRMS) confirms the accurate mass at 157.0266 m/z [M+H]+ [1] [3].
Table 2: Comparative NMR Data for Deuterated vs. Non-deuterated Homocysteine Thiolactone
Position | Unlabeled Compound (δ, ppm) | Deuterated Compound (δ, ppm) | Change |
---|---|---|---|
CH2-3 | 3.27 (m) | Signal absent | Deuterium replacement |
CH2-4 | 2.85 (m) | Signal absent | Deuterium replacement |
NH | 6.57 (s) | 6.57 (s) | Unaffected |
Deuterium labeling serves as a non-radioactive tracing tool in mass spectrometry-based assays, leveraging the distinct mass difference introduced by deuterium atoms. The 4-D4 labeling in DL-Homocysteine Thiolactone-3,3,4,4-d4 HCl creates a mass shift of +4 Da compared to the endogenous homocysteine thiolactone, enabling precise quantification in complex biological matrices like plasma or cellular lysates [3]. This is critical for studying homocysteine metabolism—particularly the conversion of homocysteine to its thiolactone, a process linked to protein damage and cardiovascular pathologies [2].
The deuterated thiolactone’s chemical equivalence to its non-deuterated counterpart allows its use in kinetic and mechanistic studies without perturbing reaction pathways. Key applications include:
Table 3: Research Applications of Deuterated Homocysteine Thiolactone
Application Domain | Experimental Role | Analytical Advantage |
---|---|---|
Metabolic Tracing | Internal standard for LC-MS | Eliminates ion suppression effects |
Prebiotic Chemistry | Activated amino acid donor | Forms dipeptides without enzymatic catalysis |
Protein N-linked Modifications | Quantifying homocysteinylation sites | Distinguishes endogenous vs. spiked analyte |
The synthesis of deuterated homocysteine thiolactone evolved from classical methods for non-deuterated homologs. Early routes involved cyclizing DL-homocysteine in concentrated hydrochloric acid, yielding racemic thiolactone hydrochloride after solvent evaporation [8] [9]. However, these methods faced challenges in regioselectivity and deuterium incorporation efficiency.
Modern electrochemical synthesis, patented in 2020, represents a significant advancement. This continuous-flow method uses graphite electrodes to reduce homocystine (the disulfide dimer of homocysteine) in deuterated acidic media (e.g., D2SO4/DCl), achieving high isotopic purity (≥98 atom % D) [6]. Key milestones include:
The commercial availability of DL-Homocysteine Thiolactone-3,3,4,4-d4 HCl (e.g., HY-101404S) since the late 2010s underscores its adoption in biomedical research, with stringent specifications ensuring ≥98% deuterium enrichment and ≥90% chemical purity [3].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3